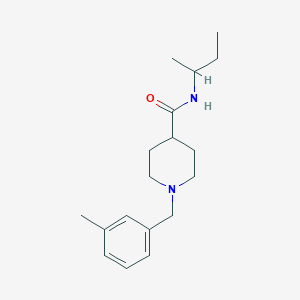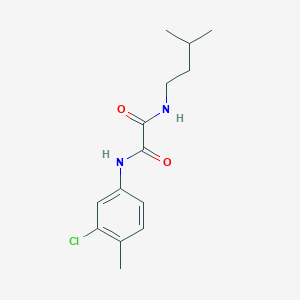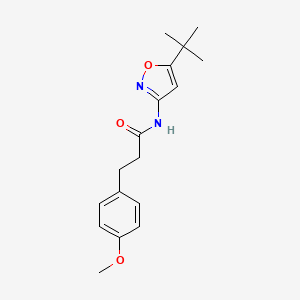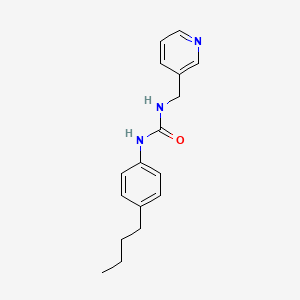
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds and has been shown to exhibit potent and selective antagonism towards the cannabinoid CB1 receptor.
Mechanism of Action
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide selectively binds to the CB1 receptor and blocks its activation by endocannabinoids. The CB1 receptor is primarily located in the central nervous system and is involved in several physiological processes such as appetite regulation, pain perception, and mood regulation. The blockade of CB1 receptor by N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide leads to a decrease in appetite and food intake, which has potential therapeutic applications in obesity.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It selectively blocks the CB1 receptor, which leads to a decrease in appetite and food intake. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have antidepressant effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its selectivity towards the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor blockade without the confounding effects of other receptors. However, one of the main limitations of using N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is its challenging synthesis process, which limits its availability and increases its cost.
Future Directions
There are several future directions for the research on N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods for N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, which would increase its availability and decrease its cost. Another potential direction is the study of the long-term effects of CB1 receptor blockade by N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, as well as its potential therapeutic applications in other neuropsychiatric disorders. Additionally, the development of more selective and potent CB1 receptor antagonists could lead to the development of novel therapeutics for obesity and drug addiction.
Synthesis Methods
The synthesis of N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 3-methylbenzylamine with 1,4-dibromobutane to form N-(3-methylbenzyl)-1,4-butanediamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. The synthesis of N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is a challenging process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It is known to selectively block the CB1 receptor, which is involved in several physiological processes such as appetite regulation, pain perception, and mood regulation. The selective antagonism of CB1 receptor by N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in obesity, drug addiction, and other neuropsychiatric disorders.
properties
IUPAC Name |
N-butan-2-yl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-15(3)19-18(21)17-8-10-20(11-9-17)13-16-7-5-6-14(2)12-16/h5-7,12,15,17H,4,8-11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEABTCNVQWOLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-1-(3-methylbenzyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)

![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)

![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)

![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)